molecular formula C13H13N B1594453 3-(2-Phenylethyl)pyridine CAS No. 6312-09-0

3-(2-Phenylethyl)pyridine

Cat. No. B1594453
CAS RN: 6312-09-0
M. Wt: 183.25 g/mol
InChI Key: DXKCYWXEHAMAQW-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)pyridine is a chemical compound with the molecular formula C13H13N . It has a molecular weight of 183.249 Da and is also known by other names such as 2-phenethyl-pyridine and 2-Phenethylpyridine .


Synthesis Analysis

The synthesis of pyridine derivatives, including 3-(2-Phenylethyl)pyridine, often involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . This affords the corresponding chalcone, which is used as a precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione, which is used as a precursor to synthesize the targeted thienopyridine derivatives .


Molecular Structure Analysis

The molecular structure of 3-(2-Phenylethyl)pyridine can be viewed using Java or Javascript . The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(2-Phenylethyl)pyridine include the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution . This reaction affords the corresponding chalcone, which is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is then used as a precursor to synthesize the targeted thienopyridine derivatives .


Physical And Chemical Properties Analysis

3-(2-Phenylethyl)pyridine has a molecular formula of C13H13N and a molecular weight of 183.249 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Metabotropic Glutamate Receptor Antagonist

2-Methyl-6-(phenylethynyl)pyridine (3), a close derivative of 3-(2-Phenylethyl)pyridine, has been identified as a potent noncompetitive metabotropic glutamate subtype 5 receptor antagonist. This compound has shown potential in characterizing the pharmacology of mGlu5 receptors and exhibits anxiolytic activity in animal models, suggesting its utility in therapeutic applications related to anxiety disorders (Cosford et al., 2003).

2. Synthesis of Arylthieno Pyridines

A method involving the use of 3-(1-arylalkenyl)-2-[(1-phenylethyl)sulfanyl]pyridines, a compound structurally related to 3-(2-Phenylethyl)pyridine, was developed for synthesizing arylthieno pyridines. This process is important in organic synthesis, expanding the range of potential compounds for various applications (Kobayashi et al., 2009).

3. Photophysical Properties in Organic Light-Emitting Diodes (OLEDs)

Compounds containing 3-(1H-pyrazol-1-yl)pyridine, akin to 3-(2-Phenylethyl)pyridine, have been used as electron-transporting units in bipolar host materials for phosphorescent OLEDs. The modification of these compounds can significantly influence the optoelectronic parameters, such as triplet energy and efficiency in OLEDs, suggesting their importance in electronic device applications (Li et al., 2016).

4. Antitumor Activity

Derivatives of 3-(2-Phenylethyl)pyridine have been studied for their potential in cancer treatment. For instance, enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized and evaluated for their antitumor activities, highlighting the compound's potential in oncological therapeutics (Zhou et al., 2015).

5. Development of New Chemical Synthesis Methods

Compounds structurally similar to 3-(2-Phenylethyl)pyridine have been used to explore new synthetic routes in organic chemistry. For example, reactions involving substituted 2-phenylethyl m-nitrobenzenesulfonates with pyridines have been studied to understand the kinetics and reactivity of these systems, which are crucial for developing new synthetic methodologies (Yoh et al., 1987).

Future Directions

Pyridine derivatives, including 3-(2-Phenylethyl)pyridine, continue to be an area of interest in research due to their potential biological and pharmacological activities . Future research may focus on further understanding the synthesis, structure, and properties of these compounds, as well as their potential applications in various fields .

properties

IUPAC Name

3-(2-phenylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKCYWXEHAMAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285712
Record name 3-(2-phenylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylethyl)pyridine

CAS RN

6312-09-0
Record name MLS002608433
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-phenylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
LA Walter, WK Chang, J Mcglotten… - Journal of Heterocyclic …, 1977 - Wiley Online Library
The Overberger hydrosulfite reduction of N‐nitroso[(3‐phenylmethylamino)methyl]pyridine gave 3‐(2‐phenylethyl)pyridine and, as determined by nmr, glc and mass spectral studies, …
Number of citations: 4 onlinelibrary.wiley.com
AD Miller, C Osuch, NN Goldberg… - Journal of the American …, 1956 - ACS Publications
The direct acylation of 3-picoline with aromatic and heterocyclic esters usingpotassium amide as the condensing agent is described. The structure of one of the ketones, 3-…
Number of citations: 37 pubs.acs.org
JJ Kaminski, JA Bristol, C Puchalski… - Journal of medicinal …, 1985 - ACS Publications
A novel class of antiulcer agents, the substituted imidazo [l, 2-o] pyridines, is described. The present compounds are not histamine (H2) receptor antagonists nor are they prostaglandin …
Number of citations: 165 pubs.acs.org
RE Smith, S Boatman, CR Hauser - The Journal of Organic …, 1968 - ACS Publications
Electrophilic compounds were condensed with 6-, 4-, and 3-methy 1-2 (1H)-pyridones at themethyl groups through the dilithio salts, which were prepared by means of 2 mol equiv of n-…
Number of citations: 13 pubs.acs.org
M Hauptschein, JM Lesser - Journal of the American Chemical …, 1956 - ACS Publications
The copolymerizations of perfluoropropene and trifluorochloroethylene with ethylene oxide havebeen effected and studied in the presence of ultraviolet light or di-i-butyl peroxide (DTBP…
Number of citations: 23 pubs.acs.org
CK Mcgill, A Rappa - Advances in heterocyclic chemistry, 1988 - Elsevier
Publisher Summary The Chichibabin reaction may be defined as the nucleophilic displacement by an amino group of a hydride ion attache3 to a ring carbon of an aromatic nitrogen …
Number of citations: 127 www.sciencedirect.com
RS Vartanyan - Pharmaceutical Chemistry Journal, 1984 - Springer
Both the 10-oxo and 10-hydroxy derivatives of cyproheptadine retained marked activity at a somewhat lower antiserotonin effect with simultaneous marked central and peripheral …
Number of citations: 9 link.springer.com
A Graul, P Leeson, J Castaner - Drugs of the Future, 2000 - access.portico.org
Histamine H1 receptor antagonists represent the most widely used class of drugs for the treatment of allergic disorders, especially rhinitis and urticaria. Compounds with this mechanism …
Number of citations: 18 access.portico.org

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